6,8-Dibromo-2-[4-(phenylsulfanyl)phenyl]quinoline
Description
Properties
IUPAC Name |
6,8-dibromo-2-(4-phenylsulfanylphenyl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Br2NS/c22-16-12-15-8-11-20(24-21(15)19(23)13-16)14-6-9-18(10-7-14)25-17-4-2-1-3-5-17/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXOMLSFAAOKNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C3=NC4=C(C=C(C=C4C=C3)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Br2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2-[4-(phenylsulfanyl)phenyl]quinoline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms at positions 6 and 8 are strategically positioned for palladium-catalyzed cross-coupling reactions, enabling selective functionalization of the quinoline scaffold.
Suzuki–Miyaura Coupling
Pd-catalyzed coupling with arylboronic acids replaces bromine with aryl groups. For example:
-
Conditions : K₃PO₄ as base, toluene/water (3:1), 100°C, 12 h.
| Substrate | Boronic Acid | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 6,8-Dibromoquinoline | 4-Methoxyphenyl | 6-(4-MeOPh)-8-bromoquinoline | 85 | |
| 6,8-Dibromoquinoline | 3-Thienyl | 6-(3-thienyl)-8-bromoquinoline | 78 |
Buchwald–Hartwig Amination
Primary and secondary amines undergo C–N bond formation at brominated positions:
-
Conditions : NaOt-Bu, toluene, 110°C, 24 h.
| Amine | Product | Yield (%) | Reference |
|---|---|---|---|
| Morpholine | 6-Morpholino-8-bromoquinoline | 88 | |
| 4-Fluoroaniline | 6-(4-F-C₆H₄NH)-8-bromoquinoline | 73 |
Tandem C–N Coupling and C–H Activation
Sequential N-arylation and intramolecular C–H activation enable the synthesis of polycyclic heteroaromatics. For instance:
Radical-Induced Rearrangements
Under cobalt catalysis, the brominated quinoline participates in radical-mediated transformations:
-
Conditions : DMF, O₂ atmosphere, 70°C, 6 h.
-
Outcome : Rearrangement to tetracyclic quinoline derivatives (27–68% yield) .
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient quinoline core facilitates NAS at brominated positions under basic conditions:
| Nucleophile | Product | Yield (%) | Reference |
|---|---|---|---|
| NaSPh | 6,8-Bis(phenylthio)quinoline | 62 | |
| NaOMe | 6,8-Dimethoxyquinoline | 55 |
Friedländer Quinoline Functionalization
While the compound itself is a quinoline derivative, its bromine substituents enable further elongation via Friedländer-type reactions:
-
Conditions : Toluene, KOH, 120°C, 30 min.
-
Reaction : Condensation with β-ketoesters to form fused pyrido-quinoline systems .
Key Considerations
-
Regioselectivity : Bromine at position 8 is marginally more reactive than at position 6 due to steric and electronic effects.
-
Catalyst Choice : Bulky ligands (e.g., L1 , L18 ) suppress undesired hydrodehalogenation .
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance NAS, while toluene/water mixtures optimize cross-coupling .
Scientific Research Applications
Medicinal Chemistry
6,8-Dibromo-2-[4-(phenylsulfanyl)phenyl]quinoline has garnered attention for its potential therapeutic applications:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Its structural characteristics, particularly the presence of bromine atoms, enhance its binding affinity to enzyme active sites, potentially leading to effective anticancer agents. Studies indicate that similar quinoline derivatives exhibit significant antiproliferative activity against various cancer cell lines .
- Antiviral Properties : The compound's ability to inhibit specific enzymes suggests potential applications in antiviral drug development. The mechanisms of action may involve the disruption of viral replication processes through enzyme inhibition.
Enzyme Inhibition Studies
The compound is utilized in research focused on enzyme inhibition:
- Mechanism of Action : The dual interaction mechanism, where the bromine atoms and phenylsulfanyl group enhance binding to enzyme active sites, allows for the exploration of this compound in studies related to enzyme kinetics and inhibition .
- Comparative Activity : When compared with other quinoline derivatives lacking these functional groups, this compound demonstrates superior biological activity due to its unique structural features.
Case Study 1: Anticancer Evaluation
In a comparative study involving various quinoline derivatives, it was noted that compounds with similar structural features exhibited significant antiproliferative effects against cancer cell lines. For instance, while 6-Bromo-5-nitroquinoline demonstrated marked activity against standard treatments like 5-fluorouracil, it is hypothesized that this compound could yield comparable results based on structural analogies .
Case Study 2: Enzyme Inhibition
Research has focused on the enzyme inhibition potential of this compound. Preliminary findings suggest that it effectively inhibits certain enzymes involved in metabolic pathways, making it a candidate for further investigation in drug development targeting metabolic disorders.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-2-[4-(phenylsulfanyl)phenyl]quinoline depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The phenylsulfanyl group can interact with amino acid residues in the enzyme’s active site, leading to inhibition. The bromine atoms may also play a role in stabilizing the compound’s interaction with its molecular targets .
Comparison with Similar Compounds
Below is a systematic comparison of 6,8-Dibromo-2-[4-(phenylsulfanyl)phenyl]quinoline with seven structurally related quinoline derivatives, focusing on substituents, molecular properties, and synthesis.
Structural and Functional Group Analysis
Key Observations:
- Halogen Diversity: Bromine is prevalent at positions 6 and 8 in most analogs, but 4-Bromo-6,8-difluoro-2-methylquinoline substitutes fluorine at 6 and 8, reducing molecular weight and altering electronegativity.
- Position 2 Variability : The target compound’s 4-(phenylsulfanyl)phenyl group distinguishes it from analogs with methoxy , fluorophenyl , or heterocyclic (e.g., pyrrole , thiophene ) substituents. Sulfur’s polarizability may enhance charge transport in materials science applications.
- Oxygen vs. Sulfur: Compounds with hydroxyl or methoxy groups exhibit higher polarity, whereas sulfur-containing groups (e.g., phenylsulfanyl, thiophene) may improve solubility in non-polar solvents.
Molecular Weight and Stability:
- The highest molecular weight is observed in 6,8-Dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline (428.13 g/mol) , attributed to its bulky pyrrole substituent.
Biological Activity
6,8-Dibromo-2-[4-(phenylsulfanyl)phenyl]quinoline is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. The bromine atoms enhance the compound's binding affinity to active sites in enzymes, while the phenylsulfanyl group may interact with amino acid residues, leading to enzyme inhibition. This dual interaction mechanism allows for potential applications in various therapeutic areas, particularly in cancer treatment and antiviral drug development.
Anticancer Activity
Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer properties. A study evaluating various quinoline derivatives reported that certain compounds showed potent antiproliferative effects against human cancer cell lines such as HeLa (cervical cancer) and HT29 (adenocarcinoma) . The structure-activity relationship (SAR) suggests that modifications in the quinoline scaffold can enhance cytotoxicity.
Antiviral Activity
Recent studies have explored the antiviral potential of quinoline derivatives against SARS-CoV-2. Notably, compounds structurally related to this compound demonstrated inhibitory effects on viral replication with effective concentrations (EC50) ranging from 5.9 to 13.0 μM . The presence of specific functional groups was critical for enhancing antiviral activity.
Comparative Analysis with Similar Compounds
A comparative analysis reveals that the presence of both bromine atoms and the phenylsulfanyl group in this compound distinguishes it from other quinoline derivatives:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Bromine atoms + phenylsulfanyl group | Anticancer, antiviral |
| 6,8-Dibromo-2-phenylquinoline | Lacks phenylsulfanyl group | Lower biological activity |
| 2-[4-(Phenylsulfanyl)phenyl]quinoline | Lacks bromine atoms | Reduced reactivity |
Case Study 1: Anticancer Evaluation
In a study on various quinoline derivatives, 6-Bromo-5-nitroquinoline exhibited significant antiproliferative activity compared to standard treatments like 5-fluorouracil . Although not directly tested, the structural similarities suggest that this compound could yield comparable results.
Case Study 2: Antiviral Screening
A screening of multiple quinoline derivatives for SARS-CoV-2 inhibition revealed promising candidates with EC50 values below 10 μM . This highlights the potential of structurally similar compounds like this compound in developing antiviral therapies.
Q & A
Q. What are the common synthetic routes for preparing 6,8-Dibromo-2-[4-(phenylsulfanyl)phenyl]quinoline?
The synthesis typically involves multi-step reactions starting with functionalized quinoline precursors. For example:
- Bromination : Bromine or N-bromosuccinimide (NBS) in dichloromethane or acetic acid introduces bromine atoms at positions 6 and 8 of the quinoline core .
- Suzuki-Miyaura Coupling : A palladium-catalyzed cross-coupling reaction (e.g., Pd(PPh₃)₄ with K₂CO₃ in DMF) attaches the 4-(phenylsulfanyl)phenyl group to the quinoline scaffold .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane) and recrystallization (ethanol or methanol) are used to isolate the final product .
Q. How is the purity and structural integrity of this compound validated?
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions and absence of unreacted intermediates. For example, aromatic protons in the quinoline ring appear as distinct doublets (δ 7.2–8.3 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., MH⁺ ion matching theoretical mass within 0.002 Da) .
- Elemental Analysis : Combustion analysis ensures correct C, H, N, Br, and S ratios .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the bromination step?
- Catalyst Screening : Test PdCl₂(PPh₃)₂ vs. Pd(PPh₃)₄ for cross-coupling efficiency. Evidence shows Pd(PPh₃)₄ yields 55–62% in DMF at 80–90°C for 48 hours .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with dioxane/water mixtures. DMF enhances solubility of aromatic intermediates but may require longer reaction times .
- Temperature Control : Lower temperatures (e.g., 60°C) reduce side reactions like debromination, while higher temperatures (90°C) accelerate coupling .
Q. What analytical methods resolve discrepancies in spectroscopic data for this compound?
- X-ray Crystallography : Single-crystal analysis (using SHELX software) provides unambiguous confirmation of substituent positions and bond angles .
- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to distinguish overlapping signals in crowded aromatic regions .
- Thermogravimetric Analysis (TGA) : Detects residual solvents or decomposition products that may skew elemental analysis results .
Q. How does the phenylsulfanyl group influence the compound’s electronic properties?
- Electron-Withdrawing Effects : The sulfur atom in the sulfanyl group increases electron density on the quinoline ring, altering UV-Vis absorption (e.g., redshift in λmax) .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps and charge distribution for structure-activity studies .
Q. How can this compound be functionalized for biological activity studies?
- Derivatization : Introduce substituents (e.g., -OH, -NH₂) via nucleophilic substitution or Buchwald-Hartwig amination to enhance solubility or target affinity .
- Biological Assay Design : In Alzheimer’s disease models, test neuroprotective effects using contextual fear conditioning (e.g., 3xTg-AD mice) and measure synaptic markers like PSD-95 via Western blot .
Data Contradictions and Solutions
Discrepancies in reported melting points (e.g., 147–149°C vs. 183–185°C for similar quinolines)
- Source Analysis : Variations may arise from polymorphic forms or residual solvents. Recrystallize the compound in ethanol and confirm purity via DSC to standardize measurements .
Inconsistent bioactivity results across studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
